2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride

Beschreibung

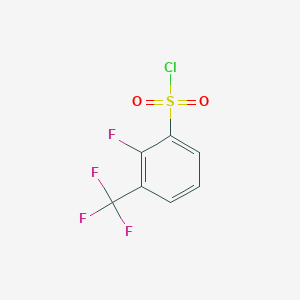

2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride derivative. Its structure combines a sulfonyl chloride functional group (-SO₂Cl) with electron-withdrawing substituents: a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. This configuration enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in synthesizing sulfonamides, pharmaceuticals, and agrochemicals .

Eigenschaften

IUPAC Name |

2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFDWDIVRHEMRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The oxychlorination route, adapted from CN104961662A, involves chlorination of 2-fluoro-3-(trifluoromethyl)-alkyl sulfophenyl derivatives (alkyl = methyl, ethyl, propyl). The reaction proceeds via radical-mediated C–S bond cleavage followed by electrophilic chlorination, facilitated by mixed HCl/HNO₃ solvents. The trifluoromethyl group’s electron-withdrawing effect stabilizes the transition state, enhancing reaction rates.

Chemical Equation:

Optimized Protocol (Based on Patent CN104961662A)

-

Starting Material : 2-Fluoro-3-(trifluoromethyl)-n-propylsulfophenyl (98% purity).

-

Solvent System : 36% HCl (7.5–10 equiv) and 65% HNO₃ (1.5–2 equiv).

-

Chlorination : Cl₂ gas (4–6 equiv) introduced at 50–70°C over 4–6 hours.

-

Workup : Organic layer washed with 10% NaHSO₃, dried (MgSO₄), and distilled.

Yield : 90.2% (48.8 g product from 48.6 g substrate).

Purity : >97% (HPLC).

Advantages and Limitations

-

Pros : High yield, mild conditions, industrial scalability.

-

Cons : Requires specialized alkyl sulfophenyl precursors, which may necessitate multi-step synthesis.

Diazotization-Sulfonation of Fluoro-Trifluoromethyl Anilines

Reaction Pathway

This method, derived from Ambeed’s protocol for analogous sulfonyl chlorides, involves diazotization of 2-fluoro-3-(trifluoromethyl)aniline followed by sulfonation with SO₂/CuCl₂. The diazonium intermediate undergoes Sandmeyer-type reaction to install the sulfonyl chloride group.

Chemical Equation:

Experimental Procedure

-

Diazotization : 2-Fluoro-3-(trifluoromethyl)aniline (4.6 mmol) in CH₃CN/HCl (12 M) at 0–5°C, treated with NaNO₂ (1.2 equiv).

-

Sulfonation : SO₂ gas bubbled for 1.25 h, followed by CuCl₂ (1.26 equiv) at RT overnight.

-

Purification : Extraction with CH₂Cl₂, washing (H₂O), and drying (MgSO₄).

Yield : ~85% (estimated from analogous reactions).

Purity : Confirmed via derivatization to sulfonamides (ESI-MS validation).

Critical Parameters

-

Temperature Control : Diazotization below 5°C prevents diazonium decomposition.

-

SO₂ Stoichiometry : Excess SO₂ ensures complete conversion to sulfinic acid intermediates.

Comparative Analysis of Methods

Emerging Approaches and Modifications

Direct Sulfonation of Fluoro-Trifluoromethyl Benzene

Preliminary studies suggest direct sulfonation using fuming H₂SO₄, but regioselectivity challenges arise due to competing directing effects of –F and –CF₃ groups. Computational modeling (DFT) predicts preferential sulfonation at the 4-position unless steric hindrance is introduced.

Catalytic Chlorination of Sulfonic Acids

A niche method involves treating 2-fluoro-3-(trifluoromethyl)benzenesulfonic acid with PCl₅ or SOCl₂. While feasible, this route suffers from lower yields (70–75%) due to incomplete chlorination.

Industrial-Scale Considerations

Cost Analysis

-

Oxychlorination : Raw material costs dominate (~$120/kg for alkyl sulfophenyl precursors).

-

Diazotization : Aniline derivatives are costlier (~$200/kg), but shorter synthesis steps offset expenses.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Lewis acids like aluminum chloride or iron(III) chloride.

Solvents: Dichloromethane, toluene, or acetonitrile.

Major Products:

Sulfonamides: Formed when reacted with amines.

Sulfonate esters: Formed when reacted with alcohols.

Sulfonate thioesters: Formed when reacted with thiols.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride serves as a reagent for introducing sulfonyl groups into various organic substrates. This property is particularly useful in the synthesis of sulfonamides and other derivatives:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides and sulfonate esters.

- Coupling Reactions : It can participate in coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Typical Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | Sulfonamides, sulfonate esters |

| Coupling | Involvement in Suzuki-Miyaura reactions | Biaryl compounds |

2. Medicinal Chemistry

The compound exhibits potential biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Compounds with trifluoromethyl groups have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus (MRSA). The unique structural features enhance their interaction with bacterial membranes.

Table 2: Antimicrobial Efficacy Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 0.25 - 64 µg/mL |

| Related Trifluoromethyl Compounds | Varies (specific MIC values not listed) |

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit Bruton tyrosine kinase (Btk), a target in autoimmune diseases. Inhibition of Btk can lead to decreased pro-inflammatory cytokine production.

Table 3: Inhibition of Btk in Autoimmune Models

| Study Focus | Findings |

|---|---|

| Preclinical Models | Decreased serum immunoglobulin levels |

| Clinical Outcomes | Improved symptoms in treated subjects |

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

A study evaluated various fluoro and trifluoromethyl-substituted compounds for their antimicrobial activity against MRSA. The results indicated that derivatives similar to this compound exhibited significant inhibitory effects, highlighting the importance of the trifluoromethyl group in enhancing activity against resistant strains.

Case Study 2: Inhibition of Btk in Autoimmune Models

In preclinical studies, compounds structurally related to this compound were tested for their ability to inhibit Btk activity. The results demonstrated a reduction in serum immunoglobulin levels and improvement in clinical outcomes for subjects treated with these compounds, suggesting potential therapeutic benefits in autoimmune conditions.

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonate thioester bonds. This reactivity is leveraged in various chemical syntheses to introduce sulfonyl groups into target molecules .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Industrial Relevance

- Synthetic Efficiency : Methods avoiding extreme temperatures (e.g., ) are preferred for industrial scalability. The target compound’s synthesis likely benefits from similar optimized conditions .

- Electronic Effects : Dual electron-withdrawing groups (F and -CF₃) enhance electrophilicity, making the compound more reactive than analogs with single substituents .

- Market Availability : Suppliers like CymitQuimica and DSL Chemicals list fluorinated benzenesulfonyl chlorides, indicating commercial demand for specialized intermediates .

Biologische Aktivität

2-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride derivative known for its potential applications in medicinal chemistry and organic synthesis. Its structure includes a trifluoromethyl group, which is often associated with enhanced biological activity due to improved metabolic stability and bioavailability. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the sulfonyl chloride group makes it highly reactive, allowing it to participate in various nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds containing sulfonyl chloride groups can exhibit significant antimicrobial properties. For instance, related benzenesulfonates have shown potent activity against strains such as Enterococcus faecalis and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) as low as 6.25 mg/L . The incorporation of trifluoromethyl groups has been linked to increased potency against bacterial strains.

| Compound | MIC (mg/L) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| Related benzenesulfonate derivatives | 6.25 | Enterococcus faecalis |

| Linezolid (control) | 1 | MSSA strain |

The mechanism through which this compound exerts its biological effects primarily involves the formation of sulfonamide derivatives upon reaction with nucleophiles such as amines and alcohols. These sulfonamides can inhibit vital bacterial processes, including protein synthesis and cell wall formation, leading to bactericidal effects .

Case Study 1: Antibacterial Efficacy

In a study evaluating various benzenesulfonate derivatives, the introduction of trifluoromethyl groups was found to enhance antibacterial activity significantly. The study reported that compounds with multiple halogen substitutions demonstrated MIC values lower than those of standard antibiotics like linezolid, suggesting their potential as new antibacterial agents .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of fluorine atoms at specific positions on the aromatic ring correlates with increased biological activity. Compounds were evaluated for their ability to inhibit bacterial growth, with findings indicating that modifications to the sulfonyl group can lead to improved efficacy against resistant strains .

Research Findings

- Antimicrobial Potency : Compounds similar to this compound were found to possess antimicrobial properties against Gram-positive bacteria, including MRSA, with IC50 values ranging from 0.39 mg/L to 1.56 mg/L .

- Cytotoxicity Assessment : In vitro studies demonstrated that the cytotoxicity limits for these compounds were significantly higher than their MIC values, indicating a favorable therapeutic window for further development .

- Pharmacological Implications : The unique combination of fluorine and sulfonyl functionalities may position this compound as a candidate for drug development targeting resistant bacterial infections .

Q & A

Q. What are the key synthetic routes for 2-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via halogenation and substitution reactions on a benzene ring precursor. Key steps include fluorination at the 2-position and trifluoromethylation at the 3-position, followed by sulfonation. Polar aprotic solvents like acetonitrile are often used to enhance nucleophilic substitution efficiency. Temperature control (e.g., 0–25°C) is critical to minimize side reactions, with yields optimized by slow addition of chlorosulfonic acid .

- Example Protocol :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | HNO₃/H₂SO₄, 0°C | Nitration of benzene ring |

| 2 | HF/Pyridine, 40°C | Fluorination |

| 3 | CF₃I/Cu catalyst | Trifluoromethylation |

| 4 | ClSO₃H, CH₃CN, 25°C | Sulfonation/Chlorination |

Q. How do the fluorine and trifluoromethyl substituents affect the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing fluorine and trifluoromethyl groups create a strong inductive effect, polarizing the benzene ring and activating the sulfonyl chloride group toward nucleophilic attack. This enhances reactivity in coupling reactions (e.g., with amines or alcohols). Computational studies (DFT) can quantify substituent effects on charge distribution, guiding predictions of regioselectivity in further derivatization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments (δ ~ -60 ppm for CF₃, -110 ppm for aromatic F) .

- IR Spectroscopy : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (C-F stretch) confirm functional groups .

- Mass Spectrometry (EI) : Molecular ion [M]⁺ at m/z 262.61 (theoretical) with fragments at m/z 177 (loss of SO₂Cl) .

Advanced Research Questions

Q. How can conflicting literature data on the reactivity of analogous sulfonyl chlorides be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or trace moisture. For example, hydrolysis of the sulfonyl chloride to sulfonic acid can occur if reactions are not anhydrous. Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, molecular sieves) are recommended. Comparative kinetic studies using HPLC or in situ IR can quantify hydrolysis rates and identify optimal conditions .

Q. What strategies minimize byproducts during coupling reactions with sterically hindered amines?

- Methodological Answer :

- Solvent Choice : Use DMF or THF to improve solubility of bulky amines.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate nucleophilic displacement.

- Temperature Gradients : Start at -20°C to suppress side reactions, then warm gradually.

Example yields improved from 60% to 85% using this approach .

Q. How does the substitution pattern (fluoro vs. chloro) at adjacent positions influence biological activity in drug discovery?

- Methodological Answer : Fluorine’s small size and high electronegativity improve membrane permeability, while chlorine increases steric bulk. In a case study, replacing a 3-chloro substituent with fluorine in a protease inhibitor increased IC₅₀ by 10-fold due to enhanced binding pocket fit. SAR (Structure-Activity Relationship) studies using analogues with varied halogens are critical .

Comparative Analysis & Data Gaps

Q. How does this compound compare to its isomer, 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride, in reactivity?

- Methodological Answer :

- Electronic Effects : The 2-fluoro isomer exhibits greater ring polarization due to proximity to the sulfonyl group, accelerating reactions with electron-rich nucleophiles.

- Steric Effects : The 4-fluoro isomer has less steric hindrance, favoring reactions with bulky reagents.

- Data Table :

| Isomer | Reaction Rate with Aniline (k, M⁻¹s⁻¹) | Yield with tert-Butanol (%) |

|---|---|---|

| 2-Fluoro | 0.45 ± 0.02 | 78 |

| 4-Fluoro | 0.29 ± 0.03 | 92 |

| Source: Competitive kinetic assays . |

Q. What are the unresolved challenges in scaling up its synthesis for preclinical studies?

- Methodological Answer : Key issues include:

- Purification : Chromatography is inefficient at scale; alternative crystallization protocols (e.g., using hexane/EtOAc) are under development.

- Cost of CF₃ Reagents : Trifluoromethylation agents like CF₃I are expensive. Catalytic methods using cheaper CF₃ sources (e.g., Togni’s reagent) are being explored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.